(5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
Description
This compound belongs to a class of hybrid molecules combining a pyrrolo[3,2,1-ij]quinolin-2-one core with a thiazolidine-2,4-dione moiety. The Z-configuration of the exocyclic double bond in the thiazole ring is stabilized by intramolecular hydrogen bonding between the hydrazine linker and the quinolinone carbonyl group, as confirmed by NMR and HPLC-MS analysis . Its synthesis involves reacting pyrroloquinoline diones with thiosemicarbazide, followed by condensation with DMAD (dimethyl acetylenedicarboxylate) under acidic conditions .
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-8-7-17(2,3)19-12-9(8)5-4-6-10(12)11(15(19)21)13-14(20)18-16(22)23-13/h4-6,8H,7H2,1-3H3,(H,18,20,22)/b13-11- |
InChI Key |
FMYGVUPLTUXIEH-QBFSEMIESA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)NC(=O)S4)/C2=O)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)NC(=O)S4)C2=O)(C)C |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound can be synthesized through various routes, including cyclization reactions involving quinoline derivatives and thiazolidinediones.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
The compound (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione has garnered attention in various scientific research applications due to its potential biological activities and chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclization Reaction | 85 | 4,4,6-trimethyl-2-oxo-pyrroloquinoline | |
| Condensation Reaction | 90 | Thiazolidine precursors | |
| Multi-step Synthesis | 75 | Various organic solvents |
Anticancer Activity
One significant area of research is the compound's potential as an anticancer agent. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the compound against breast and lung cancer cell lines. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting moderate potency.
Anti-inflammatory Properties
Another promising application is its anti-inflammatory activity. Molecular docking studies have suggested that the compound may inhibit key inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes.
Case Study: In Silico Docking Studies
In silico analyses showed favorable binding affinities to cyclooxygenase-2 (COX-2), indicating potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Further experimental validation is needed to confirm these findings.
Material Science Applications
The compound's unique structure also positions it as a candidate for use in material science, particularly in the development of organic semiconductors and sensors. Its electronic properties can be tuned through structural modifications.
Table 2: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Band Gap | 2.1 eV | Organic solar cells |
| Conductivity | Moderate | Electronic devices |
| Thermal Stability | High | Durable materials |
Environmental Applications
Research has also explored the environmental impact of this compound, particularly its degradation pathways and potential use in pollutant remediation. Its chemical stability suggests it could be utilized in developing biodegradable materials.
Case Study: Biodegradation Studies
Preliminary studies indicate that under specific conditions, the compound can degrade into less harmful byproducts within a few weeks when subjected to microbial action.
Mechanism of Action
PPARγ Agonism: The compound activates PPARγ, regulating gene expression related to glucose homeostasis and lipid metabolism.
Pathways: It modulates adipocyte differentiation, insulin sensitivity, and adipokine production.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights structural variations and properties of analogous compounds:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 8-iodo ) increase molecular weight and melting points, likely due to enhanced intermolecular interactions. Bulky groups (e.g., 6-phenyl ) may improve target binding but reduce solubility.
- Z-Configuration : All compounds exhibit a Z-configuration at the exocyclic double bond, critical for maintaining planar geometry and hydrogen bonding, which stabilizes the bioactive conformation .
Biological Activity
The compound (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione represents a novel structure within the class of thiazolidinediones and pyrroloquinolines. Its biological activity has garnered interest due to its potential therapeutic applications in various diseases, including cancer and infectious diseases. This article reviews available literature on the biological activity of this compound, focusing on its efficacy against different pathogens and cancer cell lines.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidine core linked to a pyrroloquinoline moiety, which is hypothesized to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- In vitro studies demonstrated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells. One study reported that certain derivatives reduced A549 cell viability by 66% at a concentration of 100 µM after 24 hours of exposure .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5m | A549 | 8.36 | 7.79 |
| 21 | MCF-7 | Not specified | Not specified |
These findings suggest that the compound may serve as a scaffold for developing more potent anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties were also investigated:
- Antileishmanial Activity : The derivative 5m showed promising results with an IC50 of 8.36 µM against Leishmania species in vitro and demonstrated significant inhibition of parasite burden in infected Balb/c mice .
| Activity Type | IC50 (µM) | In Vivo Efficacy (%) |
|---|---|---|
| Antileishmanial | 8.36 | Liver: 56.2%, Spleen: 61.1% |
This indicates its potential as a therapeutic agent against leishmaniasis.
Study on Anticancer Properties
In a study focused on the anticancer properties of thiazolidinedione derivatives, it was found that compounds similar to our target exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. The study utilized A549 and HSAEC1-KT cells for comparison and found that certain structural modifications enhanced potency without increasing toxicity .
Study on Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus. Compounds derived from thiazolidinediones showed significant activity against these resistant strains, suggesting that modifications in the chemical structure could lead to effective treatments for resistant infections .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound is synthesized via condensation reactions between hydrazinocarbothioamide derivatives and α-halocarbonyl compounds (e.g., ethyl bromoacetate). Key steps include:
- Refluxing in ethanol with piperidine as a catalyst to facilitate cyclization .
- Recrystallization from solvent mixtures (e.g., DMF–EtOH) to purify products .
- Monitoring via TLC/HPLC to confirm reaction completion and purity .
Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | Ethanol, piperidine (0.5 mL), 3h reflux | Cyclization | >75% with controlled heating |
| 2 | DMF–EtOH (1:1) recrystallization | Purification | Purity >95% |
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and analytical techniques are employed:
Q. What are standard safety protocols for handling this compound in the lab?
While specific toxicity data are limited, general precautions include:
- Using fume hoods and PPE (gloves, lab coats) during synthesis .
- Storing in airtight containers away from light/moisture .
- Immediate medical consultation if inhaled or ingested .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies in antimicrobial or anticancer results often arise from substituent variations. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., aryl groups on the pyrazole or thiazolidinone moieties) to correlate structure with activity .
- Dose-Response Assays : Testing across multiple concentrations to identify threshold effects .
Example SAR Table :
Q. What computational methods aid in predicting its physicochemical or pharmacological properties?
Integrated computational-experimental approaches are critical:
- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Screens binding affinity to targets like COX-2 or bacterial enzymes .
- ADMET Prediction : Estimates pharmacokinetic profiles (e.g., logP, bioavailability) using tools like SwissADME .
Q. How can reaction yields and selectivity be improved?
Optimize using Design of Experiments (DoE) :
- Variables : Temperature, solvent polarity, catalyst loading .
- Response Surface Methodology (RSM) : Identifies ideal conditions (e.g., 70°C, ethanol/piperidine ratio 10:1) for >90% yield .
Methodological Considerations
Q. What techniques are used to analyze its stability under varying conditions?
- pH-Dependent Stability Studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
Q. How is its potential as a drug candidate evaluated?
- In Vitro Assays : Cytotoxicity (MTT assay), antimicrobial (MIC determination), and enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) .
- In Vivo Models : Rodent studies for pharmacokinetics and toxicity .
Data Contradiction Analysis
Conflicting results in antimicrobial studies (e.g., vs. 14) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
